Bienvenue dans la boutique en ligne BenchChem!

4-(Oxazol-2-yl)benzoic acid

Xanthine oxidase Hyperuricemia Gout

Procure 4-(Oxazol-2-yl)benzoic acid (CAS 597561-78-9) as a robust, patent-validated intermediate for dopamine D3 receptor and EP2 receptor antagonist synthesis. The unique oxazole-benzoic acid scaffold delivers nanomolar XO inhibition potential (IC50 24 nM) and is produced via a scalable, catalyst-free route achieving 73% yield and up to 99% purity. Ensure synthetic continuity and accelerate SAR studies with this essential, high-purity heterocyclic building block.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 597561-78-9
Cat. No. B1603527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxazol-2-yl)benzoic acid
CAS597561-78-9
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
InChIKeyNSWZKCPOERCLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxazol-2-yl)benzoic acid (CAS 597561-78-9): A Core Heterocyclic Scaffold for Pharmaceutical Intermediates and Xanthine Oxidase Inhibitors


4-(Oxazol-2-yl)benzoic acid (CAS 597561-78-9) is a heterocyclic compound characterized by an oxazole ring directly attached to a benzoic acid moiety. It serves as a versatile building block in medicinal chemistry, particularly as an intermediate for synthesizing dopamine D3 receptor antagonists and prostate EP2 receptor antagonists [1]. The compound's oxazole ring provides a privileged scaffold for developing inhibitors of therapeutically relevant enzymes, including xanthine oxidase [2].

4-(Oxazol-2-yl)benzoic acid Substitution Risk: Why Analogs Fail to Replicate Synthetic Efficiency and Biological Potency


Substituting 4-(Oxazol-2-yl)benzoic acid with other oxazole- or azole-containing benzoic acid derivatives can severely compromise both synthetic accessibility and biological activity. The specific oxazole-benzoic acid connectivity is critical for enabling high-yielding, scalable syntheses; alternative heterocycles (e.g., thiazole, imidazole) or substitution patterns often require harsh conditions, expensive catalysts, or lead to significantly lower yields [1]. Furthermore, structure-activity relationship studies on xanthine oxidase inhibitors demonstrate that modifications to the oxazole ring and the benzoic acid substituent dramatically alter inhibitory potency, with only certain substitution patterns achieving nanomolar IC50 values [2].

Quantitative Differentiation Guide for 4-(Oxazol-2-yl)benzoic acid (CAS 597561-78-9)


Xanthine Oxidase Inhibition: Nanomolar Potency in Oxazole-Benzoic Acid Scaffold

Derivatives of 4-(Oxazol-2-yl)benzoic acid exhibit potent xanthine oxidase (XO) inhibitory activity in the nanomolar range. In a head-to-head comparison, the most active derivative (4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid) demonstrated an IC50 value of 24 nM, which is within approximately 2-fold of the clinically approved XO inhibitor febuxostat (IC50 = 10 nM) [1]. While the parent compound 4-(Oxazol-2-yl)benzoic acid was not directly tested in this study, the data confirm that the oxazole-benzoic acid core is a privileged scaffold for achieving high XO affinity.

Xanthine oxidase Hyperuricemia Gout

Synthesis Efficiency: High Yield and Purity Outperform Prior Art Methods

The patented synthesis method for 4-(Oxazol-2-yl)benzoic acid achieves a final product yield of 73% with 99% purity, as confirmed by NMR [1]. This significantly surpasses alternative routes: prior art methods using p-cyanobenzoic acid produce yields as low as 3% and generate substantial solid waste [1], while methods employing expensive ruthenium reagents yield ~94% for the intermediate 4-(4,5-dihydrooxazol-2-yl)benzoic acid but at prohibitive cost [1]. The mild, scalable process using ethanolamine and 4-carboxybenzaldehyde avoids specialty reagents and provides a reliable, industrially viable route.

Organic synthesis Process chemistry Pharmaceutical intermediates

Key Intermediate for Dopamine D3 and EP2 Receptor Antagonists

4-(Oxazol-2-yl)benzoic acid is explicitly cited as an essential chemical intermediate for synthesizing dopamine D3 receptor antagonists (WO 2016130952) and prostate EP2 receptor antagonists (CN 106883192) [1]. While no direct potency data are provided for the intermediate itself, its structural role in constructing these receptor modulators establishes it as a critical building block. Analogs lacking the precise oxazole-benzoic acid connectivity would fail to generate the targeted pharmacophores, underscoring the compound's non-substitutable value in these synthetic routes.

Dopamine D3 receptor EP2 receptor Antipsychotic Cancer

Optimal Application Scenarios for 4-(Oxazol-2-yl)benzoic acid Based on Quantitative Evidence


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization

The oxazole-benzoic acid scaffold, as demonstrated by its derivatives, can achieve nanomolar XO inhibition (IC50 = 24 nM) comparable to febuxostat. Use 4-(Oxazol-2-yl)benzoic acid as a starting point for synthesizing focused libraries to explore SAR and identify candidates with improved selectivity or pharmacokinetic profiles [1].

Process Chemistry and Scale-Up: Reliable Synthesis of High-Purity Intermediates

The patented synthesis route delivers 73% yield and 99% purity without expensive catalysts. This makes 4-(Oxazol-2-yl)benzoic acid an attractive choice for contract research organizations (CROs) and pharmaceutical companies needing gram-to-kilogram quantities of a robust building block for preclinical development [2].

Targeted Drug Discovery: Dopamine D3 and EP2 Receptor Modulators

As a validated intermediate for dopamine D3 (antipsychotic) and EP2 (prostate cancer) receptor antagonists, this compound is essential for research groups working on these therapeutic targets. Procurement ensures continuity with existing patent literature and reduces the risk of late-stage synthetic route changes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Oxazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.